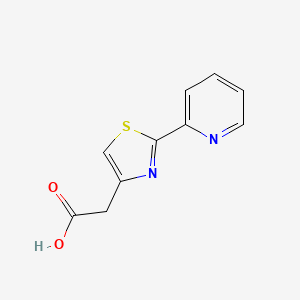

2-(2-(Pyridin-2-yl)thiazol-4-yl)acetic acid

Description

Properties

IUPAC Name |

2-(2-pyridin-2-yl-1,3-thiazol-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c13-9(14)5-7-6-15-10(12-7)8-3-1-2-4-11-8/h1-4,6H,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVNODPPFELQGRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=CS2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00187840 | |

| Record name | 4-Thiazoleacetic acid, 2-(2-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34272-68-9 | |

| Record name | 4-Thiazoleacetic acid, 2-(2-pyridyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034272689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Thiazoleacetic acid, 2-(2-pyridyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is presented as a three-step process, commencing with the formation of a key thioamide intermediate, followed by the construction of the thiazole core via the Hantzsch thiazole synthesis, and culminating in the hydrolysis of the resulting ester to the target carboxylic acid. Detailed experimental protocols, quantitative data from analogous reactions, and workflow visualizations are provided to facilitate the reproduction of this synthesis.

I. Overall Synthetic Pathway

The synthesis of this compound is accomplished through a convergent three-step sequence. The logical flow of this synthesis is depicted below.

Caption: Overall synthetic workflow for this compound.

II. Data Presentation

The following tables summarize the key reagents, intermediates, and the final product of the synthesis, along with expected yields and key physical properties based on analogous reactions reported in the literature.

Table 1: Summary of Reagents and Products

| Step | Starting Material(s) | Reagent(s) | Product |

| 1 | 2-Cyanopyridine | Hydrogen Sulfide, Pyridine, Ethanol | Pyridine-2-carbothioamide |

| 2 | Pyridine-2-carbothioamide, Ethyl 4-chloroacetoacetate | Ethanol | Ethyl 2-(2-(pyridin-2-yl)thiazol-4-yl)acetate |

| 3 | Ethyl 2-(2-(pyridin-2-yl)thiazol-4-yl)acetate | Sodium Hydroxide, Hydrochloric Acid | This compound |

Table 2: Quantitative Data and Physical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Expected Yield (%) | Melting Point (°C) |

| Pyridine-2-carbothioamide | C₆H₆N₂S | 138.19 | Yellow solid | 85-95 | 142-145 |

| Ethyl 2-(2-(pyridin-2-yl)thiazol-4-yl)acetate | C₁₂H₁₂N₂O₂S | 248.30 | Solid | 70-80 | Not Reported |

| This compound | C₁₀H₈N₂O₂S | 220.25 | Solid | >90 | Not Reported |

III. Experimental Protocols

The following protocols are based on established procedures for similar chemical transformations and provide a detailed methodology for each step of the synthesis.

Step 1: Synthesis of Pyridine-2-carbothioamide

This procedure details the conversion of a nitrile to a thioamide using hydrogen sulfide gas in a basic medium.

Caption: Experimental workflow for the synthesis of Pyridine-2-carbothioamide.

Materials:

-

2-Cyanopyridine

-

Pyridine

-

Ethanol

-

Hydrogen sulfide (gas)

-

Hydrochloric acid (1 M)

-

Deionized water

-

Anhydrous sodium sulfate

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser, dissolve 2-cyanopyridine in a 1:1 mixture of pyridine and ethanol.

-

Bubble a slow stream of hydrogen sulfide gas through the stirred solution at room temperature. The reaction is exothermic and may require cooling with a water bath to maintain the temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Once the reaction is complete, stop the flow of hydrogen sulfide and purge the system with nitrogen gas to remove any residual H₂S.

-

Remove the solvents under reduced pressure to obtain a crude solid.

-

Dissolve the crude product in deionized water and acidify with 1 M hydrochloric acid until a precipitate forms.

-

Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum over anhydrous sodium sulfate to yield pyridine-2-carbothioamide.

Step 2: Synthesis of Ethyl 2-(2-(pyridin-2-yl)thiazol-4-yl)acetate

This step involves the Hantzsch thiazole synthesis, a condensation reaction between the thioamide and an α-haloester to form the thiazole ring.[1]

Caption: Experimental workflow for the Hantzsch thiazole synthesis.

Materials:

-

Pyridine-2-carbothioamide

-

Ethyl 4-chloroacetoacetate

-

Absolute ethanol

-

Sodium bicarbonate solution (10%)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyridine-2-carbothioamide and an equimolar amount of ethyl 4-chloroacetoacetate to absolute ethanol.[1]

-

Heat the mixture to reflux and maintain for 5 hours.[1]

-

After cooling to room temperature, pour the reaction mixture into cold water.[1]

-

Neutralize the solution with a 10% aqueous solution of sodium bicarbonate.[1]

-

Collect the resulting precipitate by vacuum filtration, wash with deionized water, and recrystallize from ethanol to obtain ethyl 2-(2-(pyridin-2-yl)thiazol-4-yl)acetate.[1]

Step 3: Synthesis of this compound

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid.

Caption: Experimental workflow for the hydrolysis of the ethyl ester.

Materials:

-

Ethyl 2-(2-(pyridin-2-yl)thiazol-4-yl)acetate

-

Ethanol

-

Sodium hydroxide (1 M aqueous solution)

-

Hydrochloric acid (1 M aqueous solution)

-

Deionized water

Procedure:

-

Dissolve ethyl 2-(2-(pyridin-2-yl)thiazol-4-yl)acetate in a mixture of ethanol and water.

-

Add an excess of 1 M aqueous sodium hydroxide solution and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is no longer present.

-

Remove the ethanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1 M hydrochloric acid, which will cause the product to precipitate.

-

Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum to afford this compound.

IV. Concluding Remarks

The synthetic route outlined in this guide provides a reliable and reproducible method for the preparation of this compound. The procedures are based on well-established chemical reactions and can be performed in a standard organic chemistry laboratory. The quantitative data provided, while based on analogous reactions, offer a reasonable expectation for the yields of each step. Researchers and scientists in the field of drug development can utilize this guide as a foundational resource for obtaining this and structurally related compounds for further investigation.

References

In-depth Technical Guide: 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid

CAS Number: 34272-68-9

Molecular Formula: C₁₀H₈N₂O₂S

Molecular Weight: 220.25 g/mol

Overview

This document provides a technical overview of the chemical compound 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid. Due to a notable lack of comprehensive studies on this specific molecule in publicly available scientific literature, this guide will focus on the foundational chemical information and draw contextual insights from research on structurally related compounds. The primary CAS number for this compound is confirmed as 34272-68-9.[1][2]

Chemical Structure and Properties

The molecular structure of this compound consists of a pyridine ring linked to a thiazole ring, which in turn is substituted with an acetic acid group.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂O₂S | [1] |

| Molecular Weight | 220.25 | [3][4] |

| Appearance | Solid (form not specified) | [3] |

Synthesis

A detailed, experimentally validated synthesis protocol for this compound is not described in the currently accessible scientific literature. However, the synthesis of structurally similar pyridinyl-thiazole derivatives often involves the Hantzsch thiazole synthesis or related condensation reactions. A plausible, though unverified, synthetic approach is outlined below.

Postulated Synthesis Workflow

A potential synthetic route could involve the reaction of a pyridine-2-carboxamide or a related derivative with a 4-haloacetoacetate ester to form the thiazole ring, followed by hydrolysis of the ester to yield the final carboxylic acid.

References

In-depth Technical Guide on 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid: Current State of Research

IUPAC Name: 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid

This technical guide addresses the current state of scientific knowledge regarding the compound this compound. Despite a comprehensive search of scientific literature and patent databases, it appears that this specific molecule has not been the subject of extensive published research. Therefore, a detailed in-depth guide with extensive quantitative data, specific experimental protocols, and established signaling pathways directly pertaining to this compound cannot be compiled at this time.

However, the structural motifs present in this compound, namely the pyridine and thiazole rings, are prevalent in a wide range of biologically active molecules. Research on analogous compounds provides valuable insights into the potential properties and activities of this compound. This guide will summarize the general synthesis strategies and observed biological activities of closely related pyridine-thiazole derivatives to offer a contextual understanding for researchers, scientists, and drug development professionals.

General Synthesis of Pyridine-Thiazole Derivatives

The synthesis of compounds containing the 2-(pyridin-2-yl)thiazole scaffold is well-established in the chemical literature. A common and versatile method is the Hantzsch thiazole synthesis . This reaction typically involves the condensation of a thioamide with an α-haloketone.

A plausible synthetic route to this compound and its derivatives is outlined below. This represents a generalized workflow and specific reaction conditions would require optimization.

Caption: Generalized Hantzsch synthesis for this compound.

Potential Biological Activities of Pyridine-Thiazole Derivatives

Based on studies of structurally similar compounds, this compound could be hypothesized to exhibit a range of biological activities. The following sections summarize the activities observed for related pyridine-thiazole derivatives.

Antimicrobial Activity

A significant body of research has focused on the antimicrobial properties of pyridine and thiazole-containing compounds. These derivatives have been shown to be effective against a variety of bacterial and fungal strains. The mechanism of action is often attributed to the ability of the heterocyclic rings to interact with essential enzymes or cellular structures in microorganisms.

Table 1: Hypothetical Antimicrobial Activity Data Presentation

| Compound Class | Organism | MIC (µg/mL) |

| Pyridine-thiazole derivatives | Staphylococcus aureus | Data not available |

| Escherichia coli | Data not available | |

| Candida albicans | Data not available |

Note: This table is a template for data presentation. No specific quantitative data for this compound has been found in the literature.

A generalized experimental workflow for screening antimicrobial activity is depicted below.

Caption: Typical workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity

The pyridine and thiazole moieties are also present in compounds with demonstrated anti-inflammatory effects. The potential mechanism of action could involve the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX).

Table 2: Hypothetical Anti-inflammatory Activity Data Presentation

| Compound Class | Assay | IC₅₀ (µM) |

| Pyridine-thiazole derivatives | COX-1 Inhibition | Data not available |

| COX-2 Inhibition | Data not available | |

| 5-LOX Inhibition | Data not available |

Note: This table is a template for data presentation. No specific quantitative data for this compound has been found in the literature.

Enzyme Inhibition

The pyridine-thiazole scaffold is a versatile pharmacophore that has been incorporated into inhibitors of various enzymes, including kinases. The nitrogen and sulfur atoms of the heterocyclic rings can act as hydrogen bond acceptors or donors, facilitating binding to the active site of target enzymes.

Table 3: Hypothetical Enzyme Inhibition Data Presentation

| Compound Class | Target Enzyme | IC₅₀ (nM) |

| Pyridine-thiazole derivatives | Kinase X | Data not available |

| Kinase Y | Data not available |

Note: This table is a template for data presentation. No specific quantitative data for this compound has been found in the literature.

A conceptual signaling pathway that could potentially be modulated by a pyridine-thiazole derivative acting as a kinase inhibitor is shown below.

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Experimental Protocols

While specific protocols for this compound are not available, researchers can refer to established methodologies for the synthesis and biological evaluation of related heterocyclic compounds.

General Protocol for Hantzsch Thiazole Synthesis:

-

Dissolve the α-haloketone (e.g., ethyl 4-chloroacetoacetate) in a suitable solvent such as ethanol.

-

Add an equimolar amount of the thioamide (e.g., pyridine-2-carbothioamide).

-

The reaction mixture is typically heated under reflux for several hours.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated by cooling the reaction mixture to induce crystallization or by solvent evaporation followed by purification techniques like column chromatography.

-

For the synthesis of the carboxylic acid, the resulting ester is subjected to hydrolysis, usually by heating with an aqueous solution of a base (e.g., sodium hydroxide) or an acid (e.g., hydrochloric acid).

General Protocol for In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution):

-

A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

-

Two-fold serial dilutions of the compound are prepared in a 96-well microtiter plate containing a suitable growth medium.

-

Each well is inoculated with a standardized suspension of the test microorganism.

-

The plate is incubated under conditions optimal for the growth of the microorganism.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

General Protocol for In Vitro Enzyme Inhibition Assay:

-

The assay is typically performed in a microplate format.

-

The reaction mixture contains the target enzyme, its substrate, and a suitable buffer.

-

The test compound, at various concentrations, is pre-incubated with the enzyme.

-

The enzymatic reaction is initiated by the addition of the substrate.

-

The reaction progress is monitored by measuring the formation of the product or the depletion of the substrate over time, often using a spectrophotometric or fluorometric method.

-

The half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the dose-response data to a suitable equation.

Conclusion and Future Directions

Future research should focus on the synthesis and comprehensive biological evaluation of this compound. Key studies would include:

-

Confirmation of its synthesis and thorough characterization of its physicochemical properties.

-

Screening for a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.

-

For any observed activities, determination of quantitative measures such as MIC and IC₅₀ values.

-

Elucidation of the mechanism of action and identification of any specific molecular targets or signaling pathways involved.

Such studies would be essential to uncover the therapeutic potential of this specific compound and to contribute to the broader understanding of the structure-activity relationships within the pyridine-thiazole class of molecules.

An In-depth Technical Guide to the Structure Elucidation of 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies required for the complete structure elucidation of 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid. The document outlines the expected outcomes from key spectroscopic techniques and provides detailed experimental protocols.

Introduction

This compound is a heterocyclic compound featuring a pyridine ring linked to a thiazole-4-acetic acid moiety. The structural confirmation of such molecules is paramount in drug discovery and development to ensure identity, purity, and to understand structure-activity relationships. This guide details the application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy for the unambiguous structural determination of this compound.

Molecular Structure and Properties

-

Chemical Name: this compound

-

CAS Number: 34272-68-9[1]

-

Molecular Formula: C₁₀H₈N₂O₂S

-

Molecular Weight: 220.25 g/mol

The elucidation of this structure involves the confirmation of the pyridine and thiazole ring systems, the acetic acid side chain, and their specific connectivity.

Data Presentation

The following tables summarize the expected quantitative data from various analytical techniques for the structural confirmation of this compound. These values are predicted based on the analysis of similar structures and functional groups.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.60 | d | 1H | H-6' (Pyridine) |

| ~8.00 | td | 1H | H-4' (Pyridine) |

| ~7.90 | d | 1H | H-3' (Pyridine) |

| ~7.50 | s | 1H | H-5 (Thiazole) |

| ~7.45 | ddd | 1H | H-5' (Pyridine) |

| ~3.80 | s | 2H | -CH₂- (Acetic Acid) |

| ~12.50 | br s | 1H | -COOH (Acetic Acid) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~172.0 | -COOH (Carboxylic Acid) |

| ~165.0 | C-2 (Thiazole) |

| ~150.0 | C-2' (Pyridine) |

| ~149.5 | C-6' (Pyridine) |

| ~148.0 | C-4 (Thiazole) |

| ~137.5 | C-4' (Pyridine) |

| ~125.0 | C-5' (Pyridine) |

| ~121.0 | C-3' (Pyridine) |

| ~118.0 | C-5 (Thiazole) |

| ~35.0 | -CH₂- (Acetic Acid) |

Table 3: Key FT-IR Spectroscopic Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-2400 | Broad | O-H stretch (Carboxylic Acid) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600, ~1570, ~1470 | Medium | C=C and C=N stretches (Aromatic Rings) |

| ~1300-1200 | Medium | C-O stretch (Carboxylic Acid) |

| ~900-650 | Medium | C-H out-of-plane bending (Aromatic Rings) |

Table 4: Mass Spectrometry Data (Electrospray Ionization - ESI)

| Mode | m/z Ratio (Predicted) | Assignment |

| Positive (ESI+) | 221.0334 | [M+H]⁺ |

| Positive (ESI+) | 243.0153 | [M+Na]⁺ |

| Negative (ESI-) | 219.0177 | [M-H]⁻ |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the carbon-hydrogen framework of the molecule.

-

Instrumentation: A 500 MHz NMR spectrometer.

-

Protocol:

-

Prepare a sample by dissolving 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire a ¹H NMR spectrum. Set the spectral width to cover a range of 0-14 ppm. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum. Use a spectral width of 0-200 ppm and employ proton decoupling.

-

Process the spectra using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and coupling constants.

-

Identify the chemical shifts of the carbon signals in the ¹³C NMR spectrum.

-

4.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: An FT-IR spectrometer.

-

Protocol:

-

Prepare a KBr pellet by mixing approximately 1 mg of the sample with 100 mg of dry KBr powder in an agate mortar and pestle.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

Place the pellet in the sample holder of the FT-IR spectrometer.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

4.3 Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Instrumentation: A high-resolution mass spectrometer with an electrospray ionization (ESI) source.

-

Protocol:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infuse the solution into the ESI source at a constant flow rate.

-

Acquire mass spectra in both positive and negative ion modes.

-

Determine the accurate mass of the molecular ion to confirm the elemental composition.

-

If necessary, perform tandem mass spectrometry (MS/MS) to obtain fragmentation data for further structural confirmation.

-

Visualization of Workflows and Relationships

5.1 Structure Elucidation Workflow

5.2 Spectroscopic Data Correlation

Conclusion

The combination of mass spectrometry, FT-IR, and NMR spectroscopy provides a powerful and comprehensive approach for the definitive structure elucidation of this compound. By following the detailed protocols and correlating the expected data as outlined in this guide, researchers can confidently confirm the chemical structure of this and related compounds, which is a critical step in the process of drug discovery and chemical research.

References

An In-depth Technical Guide on 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid

This guide provides a detailed overview of the physicochemical properties of 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid, a heterocyclic compound of interest to researchers and professionals in the field of drug development and medicinal chemistry.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These data are crucial for experimental design, dosage calculations, and analytical method development.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂O₂S | Deduced from structure |

| Molecular Weight | 220.25 g/mol | |

| CAS Number | 34272-68-9 | [1] |

Determination of Molecular Weight

The molecular weight of a compound is a critical parameter, calculated by summing the atomic weights of all atoms in its molecular formula.

The molecular weight of this compound was determined based on its molecular formula, C₁₀H₈N₂O₂S. The calculation involves the following steps:

-

Identify the constituent elements: The molecule is composed of Carbon (C), Hydrogen (H), Nitrogen (N), Oxygen (O), and Sulfur (S).

-

Determine the number of atoms for each element:

-

Carbon: 10

-

Hydrogen: 8

-

Nitrogen: 2

-

Oxygen: 2

-

Sulfur: 1

-

-

Use the standard atomic weights of the elements:

-

C: 12.011 u

-

H: 1.008 u

-

N: 14.007 u

-

O: 15.999 u

-

S: 32.06 u

-

-

Calculate the total molecular weight:

-

(10 * 12.011) + (8 * 1.008) + (2 * 14.007) + (2 * 15.999) + (1 * 32.06) = 220.25 g/mol

-

This calculated molecular weight is consistent with values reported for its isomers, such as 2-(2-(pyridin-3-yl)thiazol-4-yl)acetic acid.

Logical Workflow for Molecular Weight Determination

The following diagram illustrates the logical process for determining the molecular weight of a chemical compound from its name.

Caption: Workflow for calculating molecular weight.

References

In-Depth Technical Guide: Solubility of 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the solubility of 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid, a critical physicochemical property for its development as a potential therapeutic agent. The document outlines the predicted solubility profile based on the compound's structure, details experimental protocols for its quantitative determination, and presents a logical framework for understanding the factors that govern its solubility.

Predicted Physicochemical Properties and Solubility Profile

While specific, publicly available experimental solubility data for this compound is scarce, its molecular structure allows for a qualitative prediction of its solubility behavior.

Molecular Structure Analysis: The compound is an amphoteric molecule, containing both a basic pyridine ring and an acidic carboxylic acid functional group. The presence of the thiazole ring contributes to its aromatic and heterocyclic character.

Expected Solubility Characteristics:

-

pH-Dependent Aqueous Solubility: The solubility of this compound in aqueous media is anticipated to be highly dependent on pH.

-

Acidic Conditions (Low pH): The pyridine nitrogen is expected to be protonated, forming a more water-soluble cationic salt.

-

Alkaline Conditions (High pH): The carboxylic acid group will deprotonate to form a carboxylate anion, which should also lead to enhanced aqueous solubility.

-

Isoelectric Point (pI): The compound will likely exhibit its lowest aqueous solubility at its isoelectric point, where the net charge is zero.

-

-

Solubility in Organic Solvents:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is expected due to the potential for hydrogen bonding with both the pyridine and carboxylic acid moieties.

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)): These solvents are known for their broad-ranging solvating capacity and are likely to effectively dissolve the compound.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the presence of polar functional groups, the compound is predicted to have poor solubility in nonpolar solvents.

-

Experimental Determination of Solubility

Accurate characterization of the solubility of this compound requires rigorous experimental evaluation. The following protocols are recommended.

Materials and Equipment

-

High-purity this compound

-

A range of solvents:

-

Aqueous buffers (e.g., phosphate, citrate) at various pH values (e.g., 2.0, 5.0, 7.4, 9.0)

-

Organic solvents (e.g., methanol, ethanol, acetonitrile, DMSO, DMF)

-

-

Analytical balance

-

Shaking incubator or orbital shaker with temperature control

-

Vortex mixer

-

Micro-centrifuge or centrifuge

-

Calibrated pH meter

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector and a suitable column (e.g., C18)

-

Standard laboratory glassware and consumables

Experimental Protocols

The shake-flask method is the definitive technique for determining the intrinsic solubility of a compound at equilibrium.

Methodology:

-

System Preparation: Dispense a precise volume (e.g., 1 mL) of the selected solvent into multiple vials.

-

Compound Addition: Add an excess amount of this compound to each vial to create a slurry, ensuring that undissolved solid remains at equilibrium.

-

Equilibration: Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24 to 72 hours) to allow the system to reach equilibrium.

-

Phase Separation: Following equilibration, centrifuge the vials at a high speed to pellet the excess solid.

-

Sample Collection and Preparation: Carefully collect a known volume of the clear supernatant, avoiding any disturbance of the solid pellet. Dilute the supernatant with a suitable mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

-

Data Reporting: Express the solubility as the mean concentration (e.g., in µg/mL or mg/mL) of at least three replicate experiments.

Kinetic solubility assays are valuable in the early stages of drug discovery for rapidly assessing the solubility of numerous compounds.

Methodology:

-

Stock Solution: Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mM).

-

Assay Plate Preparation: Add the aqueous buffer of interest to the wells of a microtiter plate.

-

Compound Addition: Add a small volume of the DMSO stock solution to the aqueous buffer in the microplate wells to achieve a range of final concentrations.

-

Incubation and Detection: Incubate the plate at room temperature for a defined period (e.g., 2 hours). Measure the amount of precipitate formed using nephelometry (light scattering) or turbidimetry.

-

Data Analysis: The kinetic solubility is defined as the concentration at which a significant increase in precipitation is observed.

Data Presentation

For clear and concise communication of results, all quantitative solubility data should be organized into a structured table.

Table 1: Solubility Data for this compound

| Solvent System | Temperature (°C) | pH | Solubility (µg/mL) | Method |

| Phosphate Buffer | 25 | 2.0 | [Experimental Data] | Shake-Flask |

| Phosphate Buffer | 25 | 7.4 | [Experimental Data] | Shake-Flask |

| Phosphate Buffer | 25 | 9.0 | [Experimental Data] | Shake-Flask |

| Methanol | 25 | N/A | [Experimental Data] | Shake-Flask |

| Ethanol | 25 | N/A | [Experimental Data] | Shake-Flask |

| Acetonitrile | 25 | N/A | [Experimental Data] | Shake-Flask |

| DMSO | 25 | N/A | [Experimental Data] | Shake-Flask |

| Phosphate Buffer | 25 | 7.4 | [Experimental Data] | Kinetic |

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in the shake-flask method for determining thermodynamic solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Logical Relationships in Solubility

This diagram illustrates the primary factors that influence the solubility of this compound.

Caption: Key Factors Affecting Compound Solubility.

The Rise of Thiazoles: A Technical Guide to a Privileged Scaffold in Drug Discovery

For Immediate Release

In the ever-evolving landscape of medicinal chemistry, the thiazole ring stands out as a "privileged scaffold," a core structural motif that consistently appears in a multitude of biologically active compounds.[1] This five-membered heterocyclic ring, containing both sulfur and nitrogen atoms, offers a unique combination of electronic properties and synthetic versatility that has made it a focal point for researchers and drug development professionals.[1][2] This technical guide provides an in-depth exploration of novel thiazole-based compounds, summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological pathways. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[1][3][4]

Quantitative Biological Activity of Novel Thiazole Derivatives

The following tables summarize the biological activities of recently developed thiazole-based compounds across various therapeutic areas.

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Target(s) | Reference |

| Dasatinib | Various | Varies | BCR-ABL, Src family kinases | [3][5] |

| Ixazomib | Various | Varies | Proteasome | [3] |

| Compound 3b | Leukemia HL-60(TB) | 0.086 (PI3Kα), 0.221 (mTOR) | PI3Kα/mTOR | [6][7] |

| Compound 3e | Leukemia HL-60(TB) | - | PI3Kα/mTOR | [6][7] |

| Compound 5k | MDA-MB-231 | 0.176 | Metastatic cell migration | [8] |

| Compound 11c | HepG-2 | ~4 µg/mL | - | [9] |

| Compound 6g | HepG-2 | ~7 µg/mL | - | [9] |

| Compound 11c | MCF-7 | ~3 µg/mL | - | [9] |

| Compound 6g | MCF-7 | ~4 µg/mL | - | [9] |

| Compound 4 | MCF-7 | 5.73 | VEGFR-2 | [10] |

| Compound 4 | MDA-MB-231 | 12.15 | VEGFR-2 | [10] |

| Thiazole-Pyridine Hybrid 23 | MCF-7 | 5.71 | - | [11] |

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound Class | Organism(s) | MIC Range | Reference |

| Thiazole-Based Thiazolidinones | Gram-positive and Gram-negative bacteria | 2.3 - 39.8 µmol/ml x 10⁻² | [12] |

| Thiazole-Based Thiazolidinones | Fungi | 0.3 - 38.6 µmol/ml x 10⁻² | [12] |

| 4-(4-bromophenyl)-thiazol-2-amine derivatives (43a) | S. aureus, E. coli | 16.1 µM | [13] |

| Benzo[d]thiazole derivatives (13 & 14) | Gram-positive and Gram-negative bacteria, Fungi | 50 - 75 µg/mL | [14] |

Table 3: Enzyme Inhibitory Activity of Thiazole Derivatives

| Compound | Enzyme | IC50 | Reference |

| Compound 10 | Acetylcholinesterase (AChE) | 103.24 nM | [15] |

| Compound 16 | Acetylcholinesterase (AChE) | 108.94 nM | [15] |

| Compound 3b | PI3Kα | 0.086 µM | [7] |

| Compound 3b | mTOR | 0.221 µM | [7] |

| Compound 4 | VEGFR-2 | 0.093 µM | [10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are protocols for key experiments in the evaluation of thiazole-based compounds.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis, first reported in 1887, remains a fundamental and widely used method for constructing the thiazole ring.[1] It typically involves the condensation of an α-haloketone with a thioamide.[1]

Synthesis of 2-amino-4-phenylthiazole:

-

Materials: 2-Bromoacetophenone, Thiourea, Methanol, 5% Sodium Carbonate (Na₂CO₃) solution.[1]

-

Procedure:

-

Combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol) in a 20 mL scintillation vial.[1]

-

Add 5 mL of methanol and a stir bar to the vial.[1]

-

Heat the mixture on a hot plate with stirring.

-

Monitor the reaction until completion.

-

After cooling, collect the resulting solid by vacuum filtration using a Buchner funnel.

-

Wash the solid with a 5% sodium carbonate solution and then with water.

-

Dry the purified 2-amino-4-phenylthiazole.

-

In Vitro Antiproliferative Activity Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

-

Procedure:

-

Seed cancer cells (e.g., MCF-7, HepG-2) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the synthesized thiazole derivatives for a specified period (e.g., 48 or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

-

Kinase Inhibition Assay

Many thiazole derivatives function as kinase inhibitors, playing a crucial role in cancer therapy.[4][16]

-

Procedure:

-

Prepare a reaction mixture containing the target kinase (e.g., PI3Kα, mTOR, VEGFR-2), a substrate, and ATP in a suitable buffer.[6][7][10]

-

Add the test thiazole compound at various concentrations.

-

Incubate the mixture to allow the kinase to phosphorylate the substrate.

-

Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ELISA or radiometric assays.

-

Calculate the percentage of kinase inhibition and determine the IC50 value.

-

Antimicrobial Susceptibility Testing (Microdilution Assay)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

-

Procedure:

-

Prepare serial dilutions of the thiazole compounds in a liquid growth medium in 96-well microtiter plates.[12]

-

Inoculate each well with a standardized suspension of the test microorganism (bacteria or fungi).[12]

-

Incubate the plates under appropriate conditions (temperature and time).

-

Determine the MIC, which is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[12]

-

Visualizing the Mechanisms: Signaling Pathways and Workflows

Understanding the molecular mechanisms by which thiazole compounds exert their effects is paramount. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thiazole-Based Thiazolidinones as Potent Antimicrobial Agents. Design, Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jchemrev.com [jchemrev.com]

- 14. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]

Crystal Structure Analysis of 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid: A Technical Overview

Disclaimer: The crystal structure for the specific compound of interest, 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid, is not publicly available in the reviewed scientific literature. This guide therefore presents a detailed analysis of a closely related structure, 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid , to serve as an illustrative example of the crystallographic data and experimental protocols relevant to this class of compounds. The following data and methodologies are based on the published crystal structure of this analogue.

This technical guide provides a comprehensive overview of the crystal structure of 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid for researchers, scientists, and professionals in drug development. The document details the experimental protocols for its synthesis and crystallographic analysis and presents the quantitative structural data in a clear, tabular format.

Experimental Protocols

The determination of the crystal structure of 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid involved a multi-step process encompassing synthesis, crystallization, and X-ray diffraction analysis.

Synthesis of 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid[1]

The title compound was synthesized by reacting 4-(4-pyridinyl)pyrimidine-2-thiol with 2-bromoacetic acid. To a solution of 4-(4-pyridinyl)pyrimidine-2-thiol (3.78 g, 20 mmol) and sodium hydroxide (0.80 g, 20 mmol) in 30 ml of water, a solution of 2-bromoacetic acid (2.78 g, 20 mmol) in 30 ml of water was added. The resulting mixture was stirred at room temperature for 4 hours. Following the reaction, dilute hydrochloric acid was added to adjust the pH to approximately 4, leading to the precipitation of the product. The precipitate was then filtered, washed with water and ethanol, and dried under a vacuum.[1]

Crystallization[1]

Single crystals of the compound suitable for X-ray diffraction were obtained by slow evaporation of a methanol solution of the synthesized product in the air at room temperature.[1]

X-ray Data Collection and Structure Refinement[1]

A suitable single crystal with dimensions 0.28 × 0.20 × 0.18 mm was selected for X-ray diffraction analysis. Data collection was performed on a Bruker SMART CCD area-detector diffractometer using Mo Kα radiation at a temperature of 291 K. A multi-scan absorption correction was applied using SADABS. The structure was solved and refined, with H-atom parameters being constrained.[1]

The experimental workflow for the crystal structure determination is illustrated in the following diagram:

References

The Therapeutic Potential of Thiazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique structural and electronic properties have made it a privileged pharmacophore in a vast array of biologically active compounds. Thiazole derivatives have demonstrated a remarkable breadth of therapeutic potential, exhibiting activities that span from anticancer and antimicrobial to anti-inflammatory and antidiabetic. This technical guide provides a comprehensive overview of the significant biological activities of thiazole derivatives, presenting key quantitative data, detailed experimental protocols for their evaluation, and visual representations of their mechanisms of action to empower researchers in the ongoing quest for novel therapeutics.

Anticancer Activity

Thiazole derivatives have emerged as a significant class of anticancer agents, with several compounds demonstrating potent cytotoxicity against a variety of cancer cell lines.[1] The anticancer efficacy of these derivatives is often attributed to their ability to interact with various biological targets, leading to the disruption of cancer cell proliferation, induction of apoptosis, and inhibition of metastasis.[1][2]

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of selected thiazole derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2-(4-chlorophenyl)-4-(3-pyridyl)thiazole | A549 (Lung) | 0.45 | [3] |

| 2-amino-4-(3,4,5-trimethoxyphenyl)thiazole | MCF-7 (Breast) | 0.48 | [4] |

| Thiazole-naphthalene derivative 5b | A549 (Lung) | 0.97 | [4] |

| 2,4-disubstituted thiazole 7c | HeLa (Cervical) | 2.00 | [5] |

| 2,4-disubstituted thiazole 9a | HCT116 (Colon) | 2.38 | [5] |

| Thiazole-chalcone derivative 2e | OVCAR-3 (Ovarian) | 1.55 | [6] |

| Thiazole-chalcone derivative 2h | MDA-MB-468 (Breast) | 2.95 | [6] |

| Hydrazinyl thiazole derivative 6 | C6 (Glioma) | 3.83 | [7] |

| 3-nitrophenylthiazole molecule 4d | MDA-MB-231 (Breast) | 1.21 | [8] |

| Imidazopyridine-based thiazole 4a | - | 5.57 (α-glucosidase inhibition) | [9] |

| Imidazopyridine-based thiazole 4g | - | 8.85 (α-glucosidase inhibition) | [9] |

| Hydrazine clubbed thiazole 3c | - | 5.47 (nM, Aldose Reductase Ki) | [10] |

| Thiazole-based thiazolidinone | - | 1.80 (α-amylase inhibition) | [10] |

Anticancer Mechanisms of Action

A significant mechanism through which thiazole derivatives exert their anticancer effects is the inhibition of critical signaling pathways that regulate cell growth, proliferation, and survival. Two of the most well-documented pathways are the PI3K/Akt/mTOR and the NF-κB signaling cascades.

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that is frequently hyperactivated in many types of cancer, promoting cell survival and proliferation.[9] Several thiazole derivatives have been identified as potent inhibitors of this pathway.[11]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by thiazole derivatives.

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a pivotal role in inflammation and cancer by regulating the expression of genes involved in cell survival, proliferation, and angiogenesis.[12] Inhibition of NF-κB activation is another key mechanism by which thiazole derivatives exert their anticancer effects.

Caption: Inhibition of the NF-κB signaling pathway by thiazole derivatives.

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs.[13][14] Several thiazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[4]

Caption: Inhibition of tubulin polymerization by thiazole derivatives.

Antimicrobial Activity

The rise of antibiotic-resistant pathogens poses a significant threat to global health. Thiazole derivatives have demonstrated broad-spectrum antimicrobial activity against a range of bacteria and fungi, making them promising candidates for the development of new anti-infective agents.[15][16]

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected thiazole derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| 2-phenylacetamido-thiazole | E. coli | 1.56 | |

| 2,5-dichloro thienyl-substituted thiazole | S. aureus | 6.25 | |

| Thiazole Schiff base 17 | B. subtilis | 6.25 | |

| 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole 60 | S. pneumoniae | 0.03 | [17] |

| 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole 62 | E. coli | 0.03 | [17] |

| 4-(quinolin-3-yl)-1-(thiazol-2-yl)-amino-azetidin-2-one 1 | E. coli | 12.5 | |

| Benzo[d]thiazole derivative 13 | S. aureus (MRSA) | 50 | [16] |

| 2-phenyl-1,3-thiazole derivative 12 | A. niger | 125 | [16] |

| 2,5′-bisthiazole derivative | C. albicans | Moderate Activity |

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Thiazole derivatives have been shown to possess significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and enzymes.[18][19]

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of thiazole derivatives is often evaluated using in vivo models, such as the carrageenan-induced paw edema assay. The data below represents the percentage of edema inhibition by selected derivatives.

| Compound/Derivative | Animal Model | Dose (mg/kg) | Inhibition of Edema (%) | Reference |

| Nitro-substituted thiazole 3c | Rat | 50 | 44 | [6] |

| Nitro-substituted thiazole 3d | Rat | 50 | 41 | [6] |

| Benzothiazole acetamide derivative | Rat | - | 95 (compared to indomethacin) | [4] |

| Thiazolyl-carbonyl-thiosemicarbazide Th-1 | - | - | Significant | [20] |

| 2-(2,4-disubstituted-thiazole-5-yl)-3-aryl-3H-quinazoline-4-one | - | - | Significant | [21] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of thiazole derivatives.

MTT Assay for Cytotoxicity

This colorimetric assay is widely used to assess the in vitro cytotoxic effects of compounds on cell lines.[22][23]

Principle: The assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the thiazole derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Caption: Workflow for the MTT cytotoxicity assay.

Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[24][25]

Principle: Serial dilutions of the antimicrobial agent are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that inhibits visible growth after incubation.

Protocol:

-

Compound Preparation: Prepare a stock solution of the thiazole derivative and perform serial two-fold dilutions in a 96-well plate containing broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) according to CLSI guidelines.

-

Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

Carrageenan-Induced Paw Edema Assay

This is a widely used in vivo model to screen for acute anti-inflammatory activity.[26][27]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Protocol:

-

Animal Acclimatization: Acclimatize the animals (typically rats or mice) to the laboratory conditions for at least one week prior to the experiment.

-

Compound Administration: Administer the thiazole derivative orally or intraperitoneally at a specific dose. A control group receives the vehicle only.

-

Induction of Edema: After a predetermined time (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume of each animal at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group.

Western Blot Analysis of Signaling Pathway Proteins

Western blotting is a technique used to detect specific proteins in a sample and to assess their expression levels and phosphorylation status.[13][14]

Protocol:

-

Cell Lysis: Treat cells with the thiazole derivative for the desired time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Akt, total Akt, p65).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Data Analysis: Quantify the band intensities to determine the relative protein expression or phosphorylation levels.

Conclusion and Future Perspectives

Thiazole derivatives represent a versatile and highly promising class of compounds in drug discovery. Their diverse biological activities, coupled with their synthetic tractability, make them attractive scaffolds for the development of novel therapeutic agents. The data and protocols presented in this guide underscore the significant potential of thiazole derivatives in addressing a wide range of diseases. Future research should continue to explore the vast chemical space of thiazole-based compounds, focusing on optimizing their potency, selectivity, and pharmacokinetic properties. A deeper understanding of their mechanisms of action at the molecular level will be crucial for the rational design of next-generation thiazole-containing drugs. The continued investigation of these remarkable molecules holds great promise for the future of medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 3. NF-kappa B (NF-kB) Activation Assay Kit | ABIN1110858 [antibodies-online.com]

- 4. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Imidazopyridine-Based Thiazole Derivatives as Potential Antidiabetic Agents: Synthesis, In Vitro Bioactivity, and In Silico Molecular Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. archives.ijper.org [archives.ijper.org]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 17. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]

- 19. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. juser.fz-juelich.de [juser.fz-juelich.de]

- 24. Anti-viral activity of thiazole derivatives: an updated patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Convergence of Pyridine and Thiazole Scaffolds: A Theoretical and Computational Perspective in Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

The amalgamation of pyridine and thiazole moieties into single molecular entities has emerged as a compelling strategy in modern medicinal chemistry. This powerful combination gives rise to a class of compounds with a broad spectrum of biological activities, most notably in the realms of oncology and infectious diseases. This technical guide delves into the theoretical underpinnings and computational methodologies that are accelerating the exploration of pyridinyl-thiazole derivatives as next-generation therapeutic agents. Through a comprehensive review of recent studies, we will explore the synthesis, biological evaluation, and in-silico analysis of these promising compounds, providing researchers and drug development professionals with a detailed understanding of their therapeutic potential and the computational tools used to unlock it.

Quantitative Analysis of Biological Activity

The therapeutic efficacy of novel pyridinyl-thiazole compounds is a focal point of extensive research. The following tables summarize key quantitative data from various studies, offering a comparative overview of their biological activities, primarily as anticancer agents.

Table 1: In Vitro Cytotoxicity of Pyridinyl-Thiazole Derivatives Against Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone (Compound 3) | HL-60 (Leukemia) | 0.57 | [1][2][3] |

| 4-(2-{1-(2-fluorophenyl)-3-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-3-oxopropylsulfanyl}-acetylamino)-benzoic acid ethyl ester (Compound 4) | MCF-7 (Breast) | 2.28 | [1] |

| 1,3,4-Thiadiazole 4h | HTC-116 (Colon Carcinoma) | 2.03 ± 0.72 | [4][5] |

| 1,3,4-Thiadiazole 4h | HepG-2 (Hepatocellular Carcinoma) | 2.17 ± 0.83 | [4][5] |

| Pyridone-based analogue | A549 (Lung Carcinoma) | ~0.008 - 0.015 | [6] |

| Pyridone-based analogue | MCF-7 (Breast Adenocarcinoma) | ~0.008 - 0.015 | [6] |

| Thiazole-based derivative | A549 and MCF-7 | ~0.050 - 0.120 | [6] |

| Triphenylamine-linked pyridone 4b | MDA-MB-231 (Breast) | 0.0103 | [7] |

| Triphenylamine-linked pyridone 4e | MDA-MB-231 (Breast) | 0.0147 | [7] |

| Pyridine-thiazole hybrid 7 | MCF-7 (Breast) | 5.36 - 8.76 | [8][9] |

| Pyridine-thiazole hybrid 10 | HepG2 (Liver) | 5.36 - 8.76 | [8][9] |

Table 2: Molecular Docking Scores of Pyridinyl-Thiazole Derivatives with Target Proteins

| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Reference |

| Novel Thiazole Derivatives | DNA Gyrase | -6.4 to -9.2 | [10] |

| Pyridine-based thiadiazole (NTD2) | COX-2 | -8.5 | [11] |

| Pyridine-based thiadiazole (NTD3) | COX-2 | -8.4 | [11] |

| Thiazole-sulfonamide analog 1 | Acetylcholinesterase (AChE) | - | [12] |

| Thiazole-sulfonamide analog 1 | Butyrylcholinesterase (BuChE) | - | [12] |

Experimental and Computational Protocols

A cornerstone of advancing pyridinyl-thiazole research lies in the meticulous application of experimental and computational methodologies. This section provides a detailed overview of the key protocols cited in the literature.

Synthesis of Pyridinyl-Thiazole Compounds

The synthesis of these hybrid molecules often involves multi-step reactions. A common approach begins with the preparation of a core scaffold, such as 1-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-3-phenylthiourea, which is then reacted with various reagents like hydrazonoyl halides or α-haloketones to yield the final thiazole or thiadiazole derivatives.[4][5] The structures of the synthesized compounds are typically confirmed using spectroscopic techniques including 1H NMR, 13C NMR, and mass spectrometry.[4][13]

In Vitro Cytotoxicity Assays

The anticancer activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7] This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. Cancer cell lines are incubated with varying concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).[1][6] The concentration at which 50% of the cells are inhibited (IC50) is then determined from dose-response curves.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand (in this case, a pyridinyl-thiazole derivative) to a target protein.[10][14] The process involves preparing the 3D structures of both the ligand and the protein. The ligand is then placed in the binding site of the protein, and its conformation and orientation are systematically explored to find the pose with the most favorable binding energy.[10] These studies provide valuable insights into the potential mechanism of action of the compounds. For instance, docking studies have been used to investigate the binding of these compounds to enzymes like EGFR tyrosine kinase and DNA gyrase.[4][10]

Density Functional Theory (DFT) Studies

DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules.[12][15][16] In the context of pyridinyl-thiazole research, DFT calculations are employed to determine various molecular properties such as the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. These properties help in understanding the chemical reactivity and stability of the compounds, providing a theoretical basis for their observed biological activities.[15]

Pharmacophore Modeling

Pharmacophore modeling is a ligand-based drug design approach that identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity.[17][18] A pharmacophore model can be generated from a set of active molecules and then used to screen large compound libraries to identify new potential inhibitors.[17][18]

Visualizing Molecular Interactions and Workflows

To better illustrate the concepts and processes discussed, the following diagrams have been generated using the DOT language.

Caption: General experimental workflow for the study of pyridinyl-thiazole compounds.

Caption: Proposed mechanism of action via target protein inhibition.

Caption: Interrelationship between synthesis, biological activity, and computational analysis.

References

- 1. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, biological evaluation and molecular docking of new triphenylamine-linked pyridine, thiazole and pyrazole analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer's Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents - ProQuest [proquest.com]

- 15. researchgate.net [researchgate.net]

- 16. New thiazole, pyridine and pyrazole derivatives as antioxidant candidates: synthesis, DFT calculations and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. revroum.lew.ro [revroum.lew.ro]

- 18. Thiazole pharmacophore-based discovery of novel SGLT2 inhibitors using virtual screening, molecular docking, and molecular dynamics simulation for diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Synthesis of 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for 2-(2-(pyridin-2-yl)thiazol-4-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The described methodology is based on established chemical principles, including the Hantzsch thiazole synthesis, and offers a step-by-step approach from commercially available starting materials.

Core Synthesis Pathway

The synthesis of this compound is achieved through a three-step process:

-

Synthesis of Pyridine-2-carbothioamide: The initial step involves the conversion of 2-cyanopyridine to pyridine-2-carbothioamide.

-

Hantzsch Thiazole Synthesis: This key step involves the condensation of pyridine-2-carbothioamide with ethyl 4-chloroacetoacetate to form the ethyl ester intermediate, ethyl 2-(2-(pyridin-2-yl)thiazol-4-yl)acetate.

-

Hydrolysis: The final step is the alkaline hydrolysis of the ethyl ester to yield the target molecule, this compound.

The overall synthetic workflow is depicted in the following diagram:

Experimental Protocols

Step 1: Synthesis of Pyridine-2-carbothioamide

This procedure is adapted from the common method of converting nitriles to thioamides.[1][2]

Materials:

-

2-Cyanopyridine

-

Hydrogen sulfide (gas or a suitable donor like sodium hydrosulfide)

-

Pyridine (as catalyst and solvent)

-

Ethanol

-

Diethyl ether

-

Dilute Hydrochloric acid

-

Anhydrous sodium sulfate

Procedure:

-

In a three-necked flask equipped with a magnetic stirrer, gas inlet tube, and reflux condenser, dissolve 2-cyanopyridine in a mixture of pyridine and ethanol.

-

Bubble a slow stream of hydrogen sulfide gas through the stirred solution at room temperature. The reaction is exothermic and may require cooling with a water bath to maintain the temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Upon completion, stop the hydrogen sulfide flow and purge the system with an inert gas (e.g., nitrogen) to remove any residual hydrogen sulfide.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Dissolve the crude solid in water and acidify with dilute hydrochloric acid to precipitate the pyridine-2-carbothioamide.

-

Filter the precipitate, wash with cold water, followed by a small amount of cold diethyl ether.

-

Dry the solid over anhydrous sodium sulfate to yield pure pyridine-2-carbothioamide.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| Pyridine-2-carbothioamide | C₆H₆N₂S | 138.19 | Solid |

Step 2: Synthesis of Ethyl 2-(2-(pyridin-2-yl)thiazol-4-yl)acetate

This step utilizes the Hantzsch thiazole synthesis, a classic method for the formation of thiazole rings.

Materials:

-

Pyridine-2-carbothioamide

-

Ethyl 4-chloroacetoacetate

-

Absolute Ethanol

-

Sodium bicarbonate solution (10%)

Procedure:

-

In a round-bottom flask, suspend pyridine-2-carbothioamide (1 equivalent) in absolute ethanol.

-

Add ethyl 4-chloroacetoacetate (1 equivalent) to the suspension.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into cold water and neutralize with a 10% sodium bicarbonate solution.

-

The crude product will precipitate out of the solution.

-

Collect the solid by filtration, wash thoroughly with water, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| Ethyl 2-(2-(pyridin-2-yl)thiazol-4-yl)acetate | C₁₂H₁₂N₂O₂S | 248.30 | Solid |

Step 3: Synthesis of this compound

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Materials:

-

Ethyl 2-(2-(pyridin-2-yl)thiazol-4-yl)acetate

-

Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

Dilute Hydrochloric acid

Procedure:

-

Dissolve ethyl 2-(2-(pyridin-2-yl)thiazol-4-yl)acetate in a mixture of ethanol and water.

-

Add a stoichiometric excess of potassium hydroxide.

-

Heat the mixture to reflux and stir for a few hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

Carefully acidify the aqueous layer with dilute hydrochloric acid to a pH of approximately 4-5.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry to obtain the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| This compound | C₁₀H₈N₂O₂S | 220.25 | Solid |

Logical Relationship Diagram

The following diagram illustrates the logical progression of the synthesis, highlighting the key transformations.

This technical guide provides a foundational framework for the synthesis of this compound. Researchers are encouraged to consult the cited literature for further details and to optimize the reaction conditions for their specific laboratory settings. Standard laboratory safety precautions should be followed throughout all experimental procedures.

References

Physicochemical Characterization of Pyridinyl-Thiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential physicochemical characterization of pyridinyl-thiazole derivatives. These heterocyclic scaffolds are prominent in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2][3] A thorough understanding of their physicochemical properties is critical for optimizing drug-like characteristics, predicting in-vivo behavior, and accelerating the drug development process.

Introduction to Pyridinyl-Thiazole Derivatives